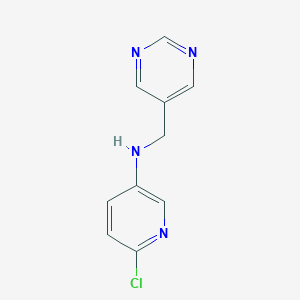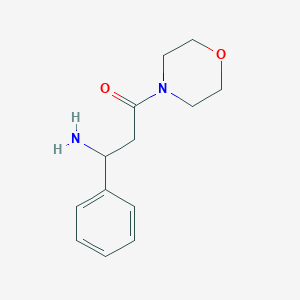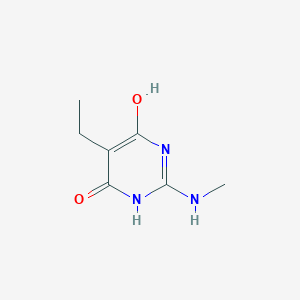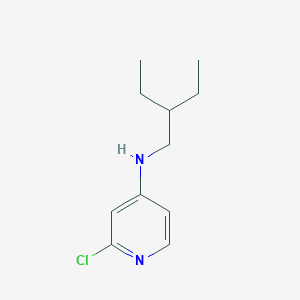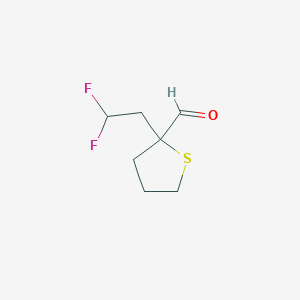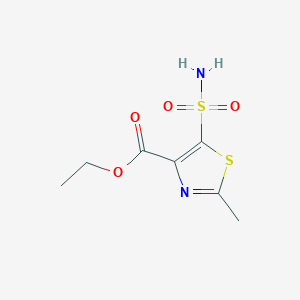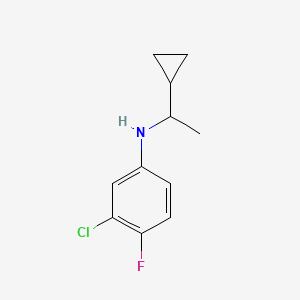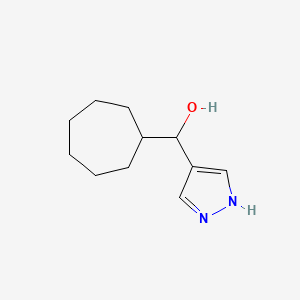
(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL is a chiral organic compound with a specific stereochemistry at the third carbon atom. This compound features an amino group, a bromine-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. For instance, the ketone (3-bromo-4-methylphenyl)acetone can be reduced using a chiral borane reagent to yield the desired chiral alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction conditions typically include controlled temperature, pressure, and the use of solvents such as ethanol or methanol.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The amino group can undergo reduction to form a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists.
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features allow for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity and chiral nature make it suitable for various applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparison with Similar Compounds
- (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(4-bromo-3-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL
Comparison:
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL: This enantiomer has the opposite stereochemistry at the third carbon atom, which can result in different biological activities and interactions with chiral environments.
(3S)-3-Amino-3-(4-bromo-3-methylphenyl)propan-1-OL: The position of the bromine and methyl groups on the aromatic ring is switched, potentially altering the compound’s reactivity and binding properties.
(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL: The bromine atom is replaced with chlorine, which can affect the compound’s electronic properties and reactivity in substitution reactions.
The uniqueness of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL lies in its specific stereochemistry and the presence of both an amino group and a bromine-substituted aromatic ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1 |
InChI Key |
NIIWZIIFUFGQJK-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CCO)N)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B13296910.png)


